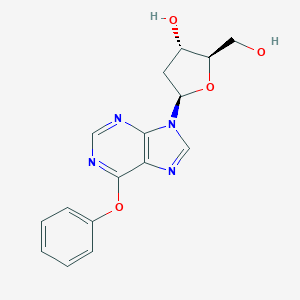
4-Brom-2,6-Dimethylanilin
Übersicht
Beschreibung
4-Bromo-2,6-dimethylaniline, also known as 4-Bromo-2,6-xylidine, is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is a pale yellow to brownish solid that is soluble in organic solvents such as ethanol and acetone .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
Target of Action
4-Bromo-2,6-dimethylaniline is a versatile building block used in various chemical reactions It’s known to be used in the preparation of other complex compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used in the preparation of 4-bromo-N-(1-(6-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)ethylidene)-2,6-dimethylaniline, N-(4-Bromo-2,6-dimethylphenyl)-5-trimethylammoniumsalicylaldimine chloride, and ethynyl-functionalized persistent perylene diimide-multichromophore .
Biochemical Pathways
The compound plays a crucial role in the synthesis of other complex compounds, indicating its involvement in various biochemical pathways .
Result of Action
The result of the action of 4-Bromo-2,6-dimethylaniline is the formation of other complex compounds. It serves as a building block in various chemical reactions, leading to the synthesis of compounds with potential applications in different fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-dimethylaniline can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2,6-dimethylaniline may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-dimethylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Carboxylic acids derived from the oxidation of methyl groups.
Reduction: Amines formed from the reduction of nitro groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3-dimethylaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
4-Bromo-2,6-dimethylaniline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its solubility and stability. These characteristics make it a valuable intermediate in organic synthesis and a useful probe in scientific research .
Eigenschaften
IUPAC Name |
4-bromo-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLAYJCJLHNIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179345 | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24596-19-8 | |
| Record name | 4-Bromo-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24596-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024596198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24596-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2,6-xylidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5K8J5F6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 4-Bromo-2,6-dimethylaniline?
A1: The crystal structure of 4-Bromo-2,6-dimethylaniline contains two independent molecules in its asymmetric unit. [] The bromine (Br), nitrogen (N), and methyl group carbon (C) atoms all lie within the plane of the benzene ring. The crystal structure is stabilized by N—H⋯N hydrogen bonds that link the molecules together. []
Q2: How is 4-Bromo-2,6-dimethylaniline synthesized?
A2: 4-Bromo-2,6-dimethylaniline can be synthesized from 2,6-dimethylaniline through two main routes: []
- Route 1: Reacting 2,6-dimethylaniline with a hexamethylenetetramine-bromine complex at room temperature for 30 minutes. This method yields 4-Bromo-2,6-dimethylaniline at a 62.0% yield. []
- Route 2: First synthesizing 4-iodo-2,6-dimethylaniline by reacting 2,6-dimethylaniline with iodine in ethyl acetate. This reaction takes place at 45-50°C for 1 hour in the presence of sodium percarbonate. [] The 4-iodo-2,6-dimethylaniline then undergoes diazotization followed by a Sandmeyer reaction to yield 3,5-dimethyl-4-bromoiodobenzene. Finally, 3,5-dimethyl-4-bromoiodobenzene is converted to 4-Bromo-2,6-dimethylaniline. []
Q3: What are the spectroscopic characteristics of 4-Bromo-2,6-dimethylaniline?
A3: While specific spectroscopic data is not provided in the given abstracts, the structures of both 4-Bromo-2,6-dimethylaniline and its intermediates are confirmed through melting point analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1HNMR). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)












![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)
